molecular formula C19H24N2O2S B2464895 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-11-0

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2464895
CAS No.: 887205-11-0
M. Wt: 344.47
InChI Key: NZEVAAZYRIWHAT-UHFFFAOYSA-N
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Description

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the investigation of kinase signaling pathways. This molecule is a synthetic derivative that incorporates a N-(thiophen-2-yl)benzamide scaffold, a structure identified through virtual screening as a potent inhibitor of the BRAF(V600E) kinase mutation . The BRAF(V600E) mutation constitutively activates the MAPK signaling pathway and is a key oncogenic driver found in approximately 8% of all human cancers, including about 50% of melanomas . The compound's structure is further modified with a morpholine ring, a heterocycle widely utilized in drug discovery for its beneficial effects on solubility and its prevalence in pharmacologically active molecules . Morpholine derivatives are known to exhibit a wide range of biological activities, serving as analgesics, anti-inflammatory agents, and anticancer compounds, among others . The integration of the morpholine group into this specific benzamide derivative is intended to explore its potential to enhance the compound's physicochemical properties and its interaction with the hydrophobic pocket of the kinase's active site. Research into this compound is focused on understanding its mechanism of action, which is predicted through molecular docking to involve key hydrophobic interactions and π-π stacking within the ATP-binding site of the BRAF(V600E) kinase, potentially inhibiting its activity and downstream signaling . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-5-3-6-16(13-14)19(22)20-15(2)18(17-7-4-12-24-17)21-8-10-23-11-9-21/h3-7,12-13,15,18H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEVAAZYRIWHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Morpholine- and Thiophene-Containing Benzamides

The crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () provides key insights:

  • Morpholine conformation : Adopts a chair conformation, optimizing hydrogen-bonding interactions.
  • Angular relationships : The thiophene and morpholine rings form a dihedral angle of 63.54°, influencing molecular packing and intermolecular interactions.
  • Hydrogen bonding : N–H⋯O bonds create chains along the [001] direction, stabilizing the crystal lattice.
Feature Target Compound N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
Substituent on Benzamide 3-Methyl Unsubstituted
Morpholine Conformation Likely chair (similar analog) Chair conformation
Thiophene Orientation Not reported (assumed similar) 63.54° angle with morpholine
Hydrogen Bonding Likely N–H⋯O (similar analog) Forms [001] chains

Substituted Benzamide Derivatives ()

Compounds 5–8 in are benzamides with varying alkoxy substituents (methoxy, ethoxy, etc.) on the phenyl ring. Key differences include:

  • Substituent polarity : The target’s methyl group is less polar than methoxy/ethoxy, increasing lipophilicity and membrane permeability.
  • Metabolic stability : Alkoxy groups are susceptible to oxidative demethylation, whereas the methyl group may offer better metabolic stability.
Compound Substituent Potential Impact
Target 3-Methyl High lipophilicity, stable metabolism
Entry 5 () 4-Methoxyphenyl Increased polarity, lower cell permeability
Entry 6 () 4-Ethoxyphenyl Moderate polarity, metabolic liability

Thiophene- and Morpholine-Containing Impurities ()

Impurities such as a , b , and e in share structural motifs with the target compound:

  • a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol – lacks the benzamide and morpholine but retains the thiophene and amine.
  • e : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine – includes naphthalene, altering aromatic interactions.

Comparison : The target’s benzamide and morpholine groups suggest a pharmacophore optimized for target binding, unlike impurities lacking these features.

Agricultural Benzamide Analogs ()

Pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram share the benzamide backbone but differ in substituents:

  • Electron-withdrawing groups : Trifluoromethyl (flutolanil) enhances pesticidal activity but increases toxicity.
  • Chlorophenyl groups : Common in agrochemicals but rare in pharmaceuticals due to toxicity concerns.

Comparison : The target’s morpholine and methyl groups likely reduce environmental persistence and toxicity compared to halogenated agricultural analogs.

Biological Activity

3-Methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C19_{19}H24_{24}N2_{2}O2_{2}S
Molecular Weight 344.5 g/mol
CAS Number 887205-15-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine and thiophene moieties are believed to enhance its binding affinity to various enzymes and receptors, which may lead to alterations in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, potentially impacting pathways related to apoptosis and cell survival.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications.

Anticancer Activity

A study conducted on related compounds demonstrated that derivatives with similar structural features exhibited antiproliferative effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC). The IC50_{50} values for these compounds ranged from 0.49 µM to 68.9 µM, indicating potent activity against cancer cells .

Table: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50_{50} (µM)
4bA5491.48
15aNCI-H232.52
16aNCI-H231.50

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in oncology.

Case Study: NSCLC Treatment

In vitro studies assessed the efficacy of benzamide derivatives, including those structurally similar to this compound, against NSCLC cell lines A549 and NCI-H23. The results indicated that these compounds could induce apoptosis in cancer cells, with one derivative achieving an IC50_{50} comparable to staurosporine, a known anticancer agent .

Apoptosis Induction

The apoptotic effects were confirmed using Annexin V-FITC/PI staining assays, revealing significant apoptosis rates in treated cells compared to controls . For instance:

  • Compound 4b induced apoptosis in A549 cells at a rate of 42.05%.
  • Compounds 15a and 16a showed similar effects in NCI-H23 cells with apoptosis rates of approximately 34.59% and 36.81%, respectively.

Q & A

Q. Table 1: Typical Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield (%)Reference
1Morpholine, K₂CO₃DMF80°C65–75
23-Methylbenzoyl chloride, DCCTHFRT80–85

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR is used to confirm regiochemistry, particularly the morpholine-thiophene linkage and benzamide substitution patterns. Deuterated solvents (CDCl₃ or DMSO-d₆) are standard .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve the 3D structure, especially for verifying stereochemistry and intermolecular interactions. High-resolution data (>1.0 Å) are preferred for accuracy .
  • Mass Spectrometry: HRMS (ESI-TOF) validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:
Key strategies include:

  • Catalyst Selection: Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP for acylation) improve reaction efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps, while THF minimizes side reactions in amidation .
  • Temperature Control: Lower temperatures (0–5°C) reduce byproduct formation during sensitive steps like acyl chloride activation .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Dose-Response Analysis: Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays) to ensure comparability .
  • Target Validation: Use CRISPR/Cas9 knockout models to confirm the compound’s specificity for proposed targets (e.g., kinases vs. GPCRs) .
  • Meta-Analysis: Cross-reference crystallography (SHELX-refined structures) with molecular docking simulations to reconcile discrepancies in binding modes .

Advanced: What methodologies identify the compound’s biological targets in complex systems?

Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with clickable probes derived from the compound to capture interacting proteins in cell lysates .
  • Thermal Shift Assays: Monitor protein melting shifts to identify stabilized targets (e.g., using differential scanning fluorimetry) .
  • Transcriptomics: RNA-seq or single-cell sequencing reveals downstream pathway alterations, linking the compound to specific regulatory networks .

Advanced: How can researchers resolve low solubility issues during in vitro assays?

Answer:

  • Co-solvent Systems: Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to enhance bioavailability in cell culture .
  • Structural Modification: Introduce solubilizing groups (e.g., sulfonate or polyethylene glycol) at non-critical positions on the benzamide or morpholine moieties .

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